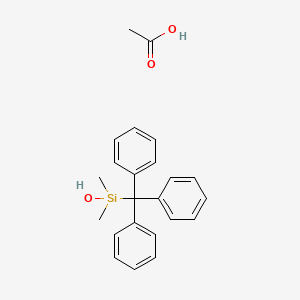
Acetic acid;hydroxy-dimethyl-tritylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hydroxy-dimethyl-tritylsilane is a compound that combines the properties of acetic acid and hydroxy-dimethyl-tritylsilane. Acetic acid is a simple carboxylic acid known for its role in vinegar, while hydroxy-dimethyl-tritylsilane is a silicon-based compound often used in organic synthesis and as a protecting group in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hydroxy-dimethyl-tritylsilane typically involves the reaction of acetic acid with hydroxy-dimethyl-tritylsilane under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under stringent conditions. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hydroxy-dimethyl-tritylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Acetic acid;hydroxy-dimethyl-tritylsilane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of acetic acid;hydroxy-dimethyl-tritylsilane involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. Its silicon-based structure allows it to interact with a wide range of substrates, making it a versatile tool in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;hydroxy-dimethyl-tritylsilane include:
Triethylsilane: Another silicon-based compound used in organic synthesis.
Trimethylsilyl chloride: A commonly used reagent for protecting hydroxyl groups.
Dimethylphenylsilane: A silicon-based compound with applications in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and hydroxy-dimethyl-tritylsilane properties. This combination allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
63832-95-1 |
|---|---|
Molekularformel |
C23H26O3Si |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
acetic acid;hydroxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C21H22OSi.C2H4O2/c1-23(2,22)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17,22H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
ZYWHVBJSXTXNLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


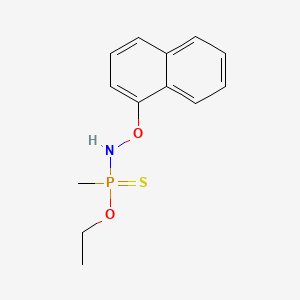

![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)

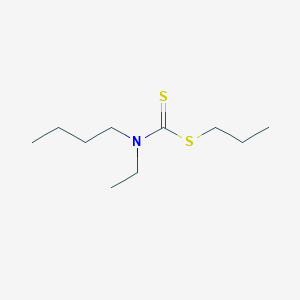

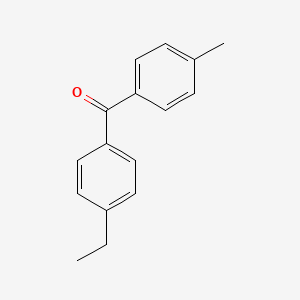
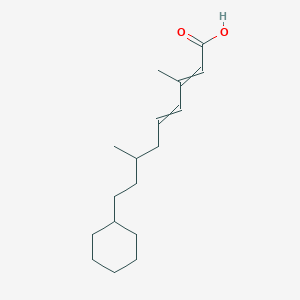





![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
